molecular formula C6H4ClNO4 B3058208 5-Chloro-2-nitrobenzene-1,3-diol CAS No. 88412-30-0

5-Chloro-2-nitrobenzene-1,3-diol

Cat. No. B3058208
CAS RN: 88412-30-0
M. Wt: 189.55 g/mol
InChI Key: UILRRWPBEHGWAZ-UHFFFAOYSA-N
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Description

“5-Chloro-2-nitrobenzene-1,3-diol” is a complex organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains a benzene ring substituted with a chlorine atom, two nitro groups, and two hydroxyl groups . It is used in the synthesis of porous materials and as an active pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds . The chlorine atom, nitro groups, and hydroxyl groups are attached to the benzene ring at specific positions . The exact positions of these substituents would be determined by the rules of IUPAC nomenclature .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions, including electrophilic aromatic substitution . In these reactions, an electrophile replaces one of the hydrogen atoms attached to the benzene ring . The compound can also participate in other types of reactions depending on the conditions and reagents present .

Mechanism of Action

The mechanism of action of “5-Chloro-2-nitrobenzene-1,3-diol” in chemical reactions typically involves the formation of an intermediate in which the benzene ring is bonded to the electrophile . This intermediate can then react further to form the final product .

Safety and Hazards

Like many organic compounds, “5-Chloro-2-nitrobenzene-1,3-diol” could potentially be hazardous. It may cause an allergic skin reaction, be harmful if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “5-Chloro-2-nitrobenzene-1,3-diol” could include further studies on its synthesis, reactions, and properties. Additionally, its potential applications in various fields such as pharmaceuticals and materials science could be explored .

properties

IUPAC Name

5-chloro-2-nitrobenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILRRWPBEHGWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237029
Record name 5-Chloro-2-nitrobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88412-30-0
Record name 5-Chloro-2-nitrobenzene-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088412300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-nitrobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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